Methyl 2-bromo-4-methyloxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRKEXRLWTUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination with Molecular Bromine
In a method adapted from patent literature (EP2844644B1), bromine (Br₂) in acetic acid or dichloromethane selectively substitutes the 2-position of the oxazole ring at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-rich nature of the oxazole ring. Yields range from 65–72%, with purity dependent on crystallization techniques.
Reaction Conditions:
-
Substrate: Methyl 4-methyloxazole-5-carboxylate
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Reagent: Br₂ (1.1 equiv)
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Solvent: CH₂Cl₂ or acetic acid
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Temperature: 0–25°C
-
Yield: 68% (average)
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers improved regiocontrol in polar aprotic solvents. A study demonstrated that NBS (1.2 equiv) with a catalytic amount of dimethyl sulfide (Me₂S) in toluene/DMF (3:1) at 70°C achieves 79% yield. The mechanism involves radical intermediates, minimizing side reactions.
Cyclization of Brominated Enamide Precursors
Cyclization strategies integrate bromine during oxazole ring formation, bypassing post-synthetic modifications.
Enamide Bromocyclization
A regiocontrolled synthesis (Tetrahedron Lett., 2017) employs Pd-catalyzed coupling of vinyl triflate with tert-butoxycarbonyl (Boc)-protected amines, followed by NBS-mediated cyclization. The enamide intermediate undergoes bromination and DBU-promoted ring closure to yield the target compound with >90% enantiomeric excess.
Key Steps:
α-Bromo Ketone Cyclization
Patent US20030139606A1 describes cyclization of α-bromo ketones with formamide under acidic conditions. Using H₂SO₄ as a catalyst, this method achieves 80% yield by optimizing formamide stoichiometry (1.0–2.0 equiv). The bromine is incorporated during ketone bromination prior to cyclization.
Directed Metallation and Functionalization
Directed ortho-metallation (DoM) strategies enable precise bromine placement. Lithiation of methyl 4-methyloxazole-5-carboxylate at –78°C with LDA, followed by quenching with CBr₄, affords the 2-bromo derivative in 72% yield. This method avoids electrophilic substitution limitations but requires anhydrous conditions.
Example Protocol:
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Substrate: Methyl 4-methyloxazole-5-carboxylate
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Base: LDA (2.2 equiv)
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Electrophile: CBr₄ (1.5 equiv)
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Solvent: THF
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability. A continuous-flow reactor system (EP2844644B1) uses H₂SO₄-catalyzed cyclization of ethyl 2-chloroacetoacetate with formamide, achieving 85% yield at 100°C. Post-synthetic esterification converts the ethyl ester to methyl via transesterification with methanol.
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Br₂ Bromination | Br₂, CH₂Cl₂ | 68% | Simple setup | Low regioselectivity |
| NBS Cyclization | NBS, DMF, Me₂S | 79% | High regiocontrol | Requires radical initiators |
| Enamide Bromocyclization | Pd catalyst, NBS | >90% | Enantioselective | Complex multi-step synthesis |
| Industrial H₂SO₄ Process | H₂SO₄, formamide | 85% | Scalable, cost-effective | High formamide consumption |
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance NBS reactivity but may decompose bromine radicals. Toluene minimizes side reactions in industrial settings.
Temperature Control
Exothermic bromination requires cooling (0–25°C) to prevent ring degradation. Cyclization at 70°C accelerates ring closure without compromising yield.
Purification Techniques
Silica gel chromatography resolves regioisomers, while recrystallization from ethanol/water mixtures improves purity to >99%.
Emerging Methodologies
Recent advances include photoinduced bromination using visible light catalysts (λ = 450 nm) to achieve 82% yield under mild conditions. Electrochemical methods are also being explored for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-methyloxazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of methyl 4-methyloxazole-5-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions often require a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 2-bromo-4-methyloxazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical reactions and pathways.
- Reactivity : The bromine atom can be displaced in nucleophilic substitution reactions, facilitating the formation of new compounds.
Biology
- Biological Modifications : This compound is utilized to modify biomolecules, aiding in the study of biological processes and interactions between small molecules and biological targets.
- Enzyme Interaction : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs .
Medicine
- Pharmaceutical Development : The compound is involved in the synthesis of pharmaceutical agents with potential therapeutic effects, including antimicrobial and anticancer properties. Preliminary studies indicate that it exhibits antimicrobial activity against various pathogens .
- Drug Delivery Systems : Research into potential therapeutic applications often involves this compound for developing new drug delivery systems.
Industry
- Agrochemicals : this compound is utilized in producing agrochemicals, contributing to the development of pesticides and herbicides that protect crops from pests and diseases .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
-
CYP1A2 Inhibition Research :
- Investigations into its role as a CYP1A2 inhibitor revealed alterations in drug metabolism profiles when co-administered with known substrates. This finding highlights its importance in drug-drug interaction studies.
-
Synthesis of Novel Compounds :
- Researchers have successfully used this compound as a building block for synthesizing novel oxazole derivatives with enhanced biological activities.
Mechanism of Action
The mechanism by which methyl 2-bromo-4-methyloxazole-5-carboxylate exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond and resulting in the substitution product. The oxazole ring’s stability and electronic properties play a crucial role in facilitating these reactions.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula: C₆H₆BrNO₃ (estimated based on ethyl ester analog in ).
- Molecular Weight : ~220.04 g/mol (calculated by adjusting the ethyl ester’s molecular weight (234.05 g/mol) for the shorter methyl ester chain).
- Functional Groups : Bromo (electron-withdrawing), methyl (electron-donating), and ester (polar, hydrolyzable).
Comparison with Similar Compounds
Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS 78451-13-5)
Structural Relationship : The ethyl ester analog shares the same oxazole core and substituent positions but differs in the ester alkyl chain (ethyl vs. methyl).
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Formula | C₆H₆BrNO₃ | C₇H₈BrNO₃ |
| Molecular Weight (g/mol) | ~220.04 | 234.05 |
| Ester Group | Methyl (CH₃O) | Ethyl (C₂H₅O) |
| Key Differences : |
- Reactivity : Methyl esters are generally more reactive in hydrolysis due to reduced steric hindrance compared to ethyl esters.
- Synthetic Utility : Methyl esters are often preferred in high-throughput synthesis due to faster reaction kinetics.
Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4)
Structural Relationship : This compound replaces the oxazole’s oxygen with sulfur, forming a thiazole ring, and shifts the methyl group to position 5 .
| Property | Oxazole (Methyl Ester) | Thiazole (Methyl Ester) |
|---|---|---|
| Heterocycle | Oxazole (O, N) | Thiazole (S, N) |
| Molecular Formula | C₆H₆BrNO₃ | C₆H₆BrNO₂S |
| Molecular Weight (g/mol) | ~220.04 | 236.09 |
| Key Differences : |
- Electronic Effects : Sulfur in thiazole is less electronegative than oxygen, altering ring electron density. This increases nucleophilic substitution rates at the bromine position.
- Biological Activity : Thiazoles often exhibit enhanced bioavailability and target binding in medicinal chemistry due to sulfur’s polarizability.
- Spectroscopic Signatures : In NMR, sulfur induces distinct ¹³C shifts (e.g., C-S vs. C-O). IR spectra show differences in C=O stretching due to electronic effects.
Other Structural Analogs
- Methyl Shikimate (): A cyclohexene carboxylic acid methyl ester. Unlike the target compound, it lacks a heterocycle and bromine, reducing electrophilic reactivity.
Biological Activity
Methyl 2-bromo-4-methyloxazole-5-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a bromine atom and a methyl group, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 220.02 g/mol. Its solubility in various organic solvents enhances its applicability in pharmaceutical formulations.
Biological Activity Overview
The biological activity of this compound primarily includes:
- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the development of antimicrobial agents .
- Anticancer Potential : The compound has also been evaluated for its anticancer properties, showing moderate cytotoxicity against several cancer cell lines. This suggests potential applications in cancer therapeutics .
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes through hydrogen bonding and hydrophobic interactions, influencing their metabolic pathways .
- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets effectively.
- Signal Transduction Modulation : By inhibiting specific enzymes involved in cellular signaling pathways, the compound may alter cell proliferation and apoptosis processes .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other oxazole derivatives. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Different inhibition profiles |
| Methyl 2-bromo-5-methyloxazole-4-carboxylate | Similar oxazole structure | Varying reactivity due to substitutions |
| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Thiazole ring; different substituents | Distinct pharmacological properties |
Case Studies
- CYP1A2 Inhibition Study : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential drug-drug interaction implications when co-administered with CYP1A2 substrates .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in drug development .
- Cytotoxicity Evaluation : Research on the cytotoxic effects of this compound against various cancer cell lines indicated moderate activity, highlighting its potential as a lead compound for anticancer drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-bromo-4-methyloxazole-5-carboxylate, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:
- Temperature: Maintain 0–5°C during bromination to avoid side reactions.
- Catalyst: Use concentrated HCl to facilitate cyclization (as demonstrated in analogous oxazole syntheses).
- Solvent: Anhydrous dichloromethane or THF improves reaction efficiency.
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FTIR/Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at 1600–1500 cm⁻¹). Compare with computed vibrational spectra using density functional theory (DFT) for assignments .
- NMR : Use - and -NMR to resolve methyl (δ ~2.5 ppm) and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm). - HSQC/HMBC correlations clarify connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 234.0 m/z).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Codes : H303 (harmful if swallowed), H313 (skin contact harmful), H333 (inhalation risk).
- Protocols : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C. Emergency procedures should include eyewash stations and ethanol rinses for skin exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise from bromine’s heavy-atom effects?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Bromine’s high electron density causes absorption errors; apply multi-scan corrections (SADABS) .
- Structure Refinement : SHELXL refines anisotropic displacement parameters. Challenges include:
- Overfitting due to low data-to-parameter ratios.
- Resolving thermal motion artifacts in the oxazole ring.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond-length uncertainties (e.g., C-Br bond: ~1.89 Å) .
Q. How do electronic effects influence the compound’s reactivity in cross-coupling reactions, and what computational methods predict regioselectivity?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing ester group activates the oxazole ring for nucleophilic substitution at C-2 (bromine site). DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity .
- Reactivity Table :
| Reaction Type | Preferred Site | Activation Energy (kcal/mol) |
|---|---|---|
| Suzuki Coupling | C-2 (Br) | 18.5 |
| Buchwald-Hartwig Amination | C-5 (COOCH₃) | 22.1 |
Q. How can contradictions in spectroscopic data across studies be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (solvent, concentration, temperature). For example, NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals by up to 0.3 ppm.
- Isotopic Labeling : Use -labeled methyl groups to confirm assignments in crowded spectral regions .
- Hybrid Methods : Combine rotational spectroscopy (microwave) with cryogenic IR to resolve conformational isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
